N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an aldehyde or ketone with a primary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the reduced form of the compound with a C-N bond.
Substitution: The major products are derivatives of the compound with different substituents replacing the bromine atom.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential biological activities
Properties
Molecular Formula |
C21H21BrN4O2 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-tert-butyl-2-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H21BrN4O2/c1-21(2,3)19-12-17(26(25-19)16-7-5-4-6-8-16)20(28)24-23-13-14-11-15(22)9-10-18(14)27/h4-13,27H,1-3H3,(H,24,28)/b23-13+ |
InChI Key |
HSQKKYLWQCLTOX-YDZHTSKRSA-N |
Isomeric SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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